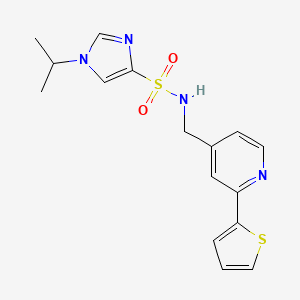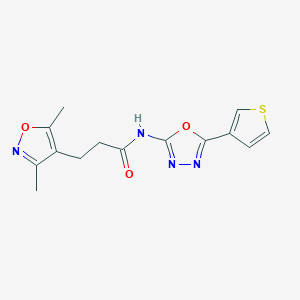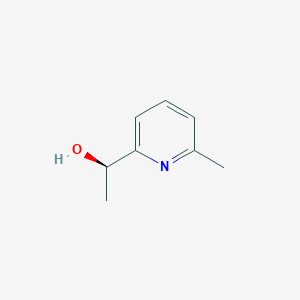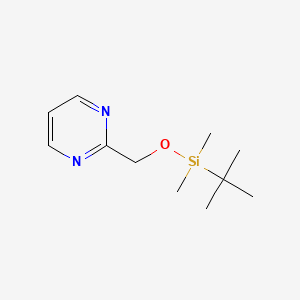![molecular formula C20H17ClN4O B2500203 1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-24-3](/img/structure/B2500203.png)
1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating potential pharmacological relevance.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine compounds involves strategic functionalization and cyclization reactions. For instance, the synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was achieved through nucleophilic substitution, starting from a commercially available precursor and proceeding through a two-step synthesis involving chloromethylation and amination . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was accomplished by cyclization of a thiosemicarbazide derivative in the presence of a nickel(II) nitrate catalyst . These methods suggest that the synthesis of the compound would likely involve similar strategies of functional group interconversion and ring closure.
Molecular Structure Analysis
The molecular structures of synthesized pyrazolo[3,4-d]pyrimidines are typically confirmed using a combination of analytical techniques, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and sometimes X-ray crystallography . These techniques provide detailed information about the molecular framework, substitution patterns, and the presence of functional groups, which are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidines is influenced by the presence of substituents on the pyrazole and pyrimidine rings. For example, the chloromethyl group in 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile intermediate for further functionalization, allowing for the synthesis of various disubstituted derivatives . The reactivity patterns observed in these compounds suggest that the compound would also be amenable to further chemical transformations, potentially enhancing its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and dimethylphenyl groups can affect these properties by altering intermolecular interactions, such as hydrogen bonding and π-stacking, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These interactions are important for the compound's behavior in biological systems and can impact its pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Derivatives
Synthetic Strategies
Pyrazolo[3,4-d]pyrimidine and its derivatives are recognized for their broad medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. The synthetic methodologies employed for these compounds involve various strategies to introduce substituents that could potentially enhance biological activity. Reviews on synthetic approaches highlight the importance of these scaffolds in drug discovery, emphasizing the need for innovative synthetic methods to expand their application in medicinal chemistry (S. Cherukupalli et al., 2017; Mehul P. Parmar et al., 2023).
Medicinal Applications
The medicinal attributes of pyrazolo[3,4-d]pyrimidines have been extensively studied, revealing their crucial role in addressing various disease conditions. These compounds are known to exhibit a range of biological activities, such as antitumor and anti-inflammatory effects. Detailed studies on their structure-activity relationships (SAR) provide insights into the design of more potent drug candidates (M. Chauhan & Raj Kumar, 2013).
Applications in Catalysis and Material Science
Catalytic Applications
The versatility of pyrazolo[3,4-d]pyrimidine derivatives extends to their use as catalysts in organic synthesis. These compounds have been explored for their potential in facilitating various chemical reactions, contributing to the development of more efficient and sustainable synthetic processes (G. Lipunova et al., 2018).
Material Science
In the realm of optoelectronic materials, heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, are investigated for their potential applications in electronic devices and sensors. The electronic properties of these compounds make them suitable candidates for use in light-emitting diodes (LEDs), solar cells, and other electronic applications (Dongli Li et al., 2019).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-14(2)15(8-13)11-24-12-22-19-18(20(24)26)10-23-25(19)17-5-3-4-16(21)9-17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANOSCCLLIVHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-isopropoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2500123.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)



![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)

![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)